molecular formula C18H17FN2O B1207907 Didemethylcitalopram CAS No. 62498-69-5

Didemethylcitalopram

Cat. No.: B1207907
CAS No.: 62498-69-5
M. Wt: 296.3 g/mol
InChI Key: RKUKMUWCRLRPEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Didemethylcitalopram, an active metabolite of the antidepressant drug citalopram , primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

This compound functions as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the amount of serotonin in the synaptic cleft, enhancing serotonergic transmission in the central nervous system .

Biochemical Pathways

This compound participates in several enzymatic reactions within humans . It can be converted into citalopram aldehyde through the action of the enzymes amine oxidase [flavin-containing] a and amine oxidase [flavin-containing] b . This process is part of the larger biochemical pathway involving the metabolism of citalopram and its metabolites.

Pharmacokinetics

The pharmacokinetics of this compound are closely related to those of its parent compound, citalopram. Citalopram is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram, by CYP2C19 and CYP3A4 . The clearance of the R-enantiomer is slower than the clearance of the S-enantiomer . The metabolic clearance of citalopram was found to be 8.6 (R-citalopram) and 14 L/h (S-citalopram), and the clearance of desmethylcitalopram was 23.8 (R-Dcit) and 38.5 L/h (S-Dcit) .

Result of Action

The inhibition of serotonin reuptake by this compound leads to an increase in serotonin concentrations in the synaptic cleft . This increase enhances serotonergic transmission, which can alleviate symptoms of depression and anxiety . It’s important to note that this compound is responsible for some of the therapeutic benefits of its parent drugs, citalopram and escitalopram .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolic clearance of citalopram and its metabolites can be affected by the patient’s age, body weight, and CYP2C19 genotype . Furthermore, the efficacy and stability of this compound may be influenced by factors such as the patient’s overall health status, co-administration with other medications, and individual genetic variations in drug metabolism enzymes.

Safety and Hazards

Antidepressants like citalopram, from which didemethylcitalopram is derived, have been associated with an increased risk of suicidal thinking and behavior (suicidality) compared with placebo in short-term studies in children, adolescents, and young adults with major depressive disorder and other psychiatric disorders . Anyone considering the use of citalopram or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need .

Future Directions

While the future directions specifically for Didemethylcitalopram are not mentioned in the search results, there is a general need for more effective treatments for mental illnesses including depression . The field of drug delivery in mental health, including the delivery of drugs like this compound, has tremendous potential for growth in terms of both economic and patient impact .

Biochemical Analysis

Biochemical Properties

Didemethylcitalopram plays a significant role in biochemical reactions as a selective serotonin reuptake inhibitor. It interacts with the serotonin transporter (SLC6A4), inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing serotonin levels in the brain . This interaction is crucial for its antidepressant effects. Additionally, this compound is involved in enzymatic reactions mediated by cytochrome P450 2D6 .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It enhances serotonin signaling by preventing its reuptake, which can affect cell signaling pathways, gene expression, and cellular metabolism . This compound can modulate the activity of serotonin receptors, leading to changes in neuronal excitability and neurotransmitter release.

Molecular Mechanism

At the molecular level, this compound binds to the serotonin transporter, inhibiting its function. This inhibition prevents the reuptake of serotonin into presynaptic neurons, leading to increased serotonin levels in the synaptic cleft . The compound’s binding interactions with the transporter are critical for its antidepressant effects. Additionally, this compound may influence gene expression related to serotonin signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a long elimination half-life of approximately 100 hours . Over extended periods, this compound can maintain its inhibitory effects on serotonin reuptake, leading to sustained increases in serotonin levels. Long-term exposure may also result in adaptive changes in serotonin receptor sensitivity and expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively inhibits serotonin reuptake and produces antidepressant effects . At higher doses, it may cause adverse effects such as serotonin syndrome, characterized by excessive serotonin activity . Threshold effects and toxicity levels need to be carefully monitored in preclinical studies.

Metabolic Pathways

This compound is involved in the citalopram metabolism pathway. It is biosynthesized from N-desmethylcitalopram through the action of cytochrome P450 2D6 . This metabolic pathway is crucial for the formation and clearance of this compound in the body. The compound’s involvement in this pathway can affect metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. It is highly lipophilic, allowing it to cross cell membranes easily . In humans, unchanged this compound is the predominant compound in plasma, indicating its significant presence in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and synaptic clefts of neurons. Its activity is closely associated with the serotonin transporter located on the presynaptic membrane . The compound’s localization is essential for its function as an SSRI, as it needs to be in proximity to the transporter to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didemethylcitalopram is synthesized through the demethylation of citalopram. The process involves the removal of methyl groups from citalopram, resulting in the formation of this compound. This reaction is typically catalyzed by enzymes such as monoamine oxidase .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from its parent drug, citalopram . The process ensures the removal of impurities and yields a high-purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Didemethylcitalopram undergoes several types of chemical reactions, including oxidation and deamination. One notable reaction is its conversion into citalopram aldehyde through the action of enzymes such as amine oxidase .

Common Reagents and Conditions: The oxidation of this compound typically involves the use of oxygen and water as reagents. The reaction conditions often include the presence of enzymes like amine oxidase, which facilitate the conversion process .

Major Products Formed: The primary product formed from the oxidation of this compound is citalopram aldehyde. This compound is a key intermediate in the metabolic pathway of citalopram and its metabolites .

Comparison with Similar Compounds

  • Citalopram
  • Escitalopram
  • Desmethylcitalopram
  • Desmethylsertraline
  • Desmethylvenlafaxine
  • Norfluoxetine

Comparison: Didemethylcitalopram is unique among its similar compounds due to its specific role as a metabolite of citalopram and escitalopram. While all these compounds function as SSRIs, this compound is distinguished by its specific enzymatic conversion pathways and its role in the metabolic processes of its parent drugs .

Properties

IUPAC Name

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUKMUWCRLRPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978083
Record name Didesmethylcitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-69-5
Record name Didesmethylcitalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62498-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethylcitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didesmethylcitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDESMETHYLCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9YVI4ZEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (0.34 g. 5.4 mmol) was added to a mixture of 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenlzofiurancarbonitrile (0.80 g, 2.7 mmol) and formaldehyde (0.44 mL, 5.4 mmol, 37% in H2O) in methanol (10 mL). The resulting mixture was stirred at room temperature for 3 h, then was added more sodium cyanoborohydride (0.17 g, 2.7 mmol) and formaldehyde (0.22 mL, 2.7 mmol). After stirring at room temperature for 1 h, the mixture was quenched with H2O and extracted with Et2O. The organic extracts were dried and evaporated. Silica gel chromatography (EtOAc, heptane, triethylamine 75:25:1) of the residue gave the crude product, which was isolated as the oxalate salt from acetone (0.31 g, 0.8 mmol, 30%). The NMR-spectra were identical with those obtained from citalopram oxalate prepared in example 2. Anal. (C20H21N2O, C2H2O4, ¼ H2O) calcd. C: 63.06; H: 5.67; N: 6.69. Found C: 63.28; H: 5.64; N: 6.67.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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